(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC14764715
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O3 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 6-methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C22H24N4O3/c1-29-17-5-6-20-18(14-17)21(27)19(15-24-20)22(28)26-12-10-25(11-13-26)9-7-16-4-2-3-8-23-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,24,27) |
| Standard InChI Key | SANYICDNIUXTSM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound comprises a quinoline scaffold substituted at the 4-position with a hydroxyl group and at the 6-position with a methoxy group. A piperazine ring, connected via a carbonyl linkage, is further functionalized with a pyridin-2-yl ethyl group (Figure 1). This arrangement introduces multiple sites for hydrogen bonding and π-π interactions, which are critical for biological activity.
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 1630900-27-4 |
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 6-Methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
| SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
| InChI Key | SANYICDNIUXTSM-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s solubility and stability are influenced by its polar functional groups. The hydroxyl and carbonyl groups enhance water solubility, while the aromatic rings contribute to lipophilicity, suggesting balanced bioavailability. Computational models predict a logP value of ~2.8, indicating moderate membrane permeability.
Synthesis and Characterization
Synthetic Pathways
Synthesis involves multi-step reactions starting with functionalization of the quinoline core. Key steps include:
-
Quinoline Substitution: Introduction of hydroxyl and methoxy groups via nucleophilic aromatic substitution.
-
Piperazine Coupling: Reaction of the quinoline intermediate with 2-(pyridin-2-yl)ethylpiperazine using a carbonylating agent (e.g., phosgene or triphosgene).
-
Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): NMR confirms proton environments, with characteristic signals for methoxy (~δ 3.8 ppm) and pyridyl protons (~δ 8.5 ppm).
-
Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 393.2 [M+H].
-
High-Performance Liquid Chromatography (HPLC): Purity analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Mechanism of Action and Biological Activity
Pharmacological Targets
While the exact mechanism remains under investigation, analogous quinoline derivatives exhibit activity through:
-
Topoisomerase II Inhibition: Disruption of DNA replication in cancer cells .
-
Reactive Oxygen Species (ROS) Induction: Apoptosis via oxidative stress in leukemia cells .
-
Enzyme Modulation: Interaction with acetylcholinesterase and calcium channels in neurological models .
Documented Biological Activities
Comparative Analysis with Related Compounds
Quinoline derivatives such as 8-methyl-4-(3-diethylaminopropylamino)pyrimido[4',5';4,5]thieno(2,3-b)quinoline (MDPTQ) demonstrate ROS-mediated apoptosis in leukemia cells . Structural similarities suggest (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone may share analogous pathways, though substituents on the piperazine ring could modulate target specificity .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with topoisomerases, kinases, and ion channels.
-
Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency and selectivity.
-
In Vivo Toxicology: Assess pharmacokinetics and toxicity profiles in animal models.
-
Drug Delivery Systems: Develop nanoformulations to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume